N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

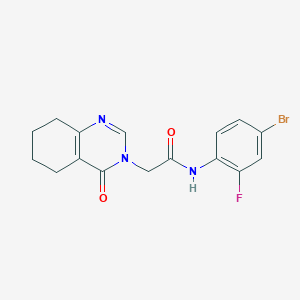

Chemical Structure and Key Features The compound N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide features a tetrahydroquinazolinone core (a partially saturated quinazolinone ring) linked via an acetamide group to a 4-bromo-2-fluorophenyl substituent. This structure combines a bicyclic heterocyclic system with halogenated aromatic moieties, which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFN3O2/c17-10-5-6-14(12(18)7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWIBIQDCGBCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the phenyl ring with bromo and fluoro substituents. This is followed by the formation of the quinazolinone core through cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological targets can provide insights into new therapeutic strategies.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways can make it a candidate for the development of new pharmaceuticals.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence its binding affinity to receptors or enzymes, while the quinazolinone core can participate in hydrogen bonding and other interactions. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Molecular Formula and Weight

- Molecular Formula : C₁₆H₁₄BrFN₃O₂ (calculated based on structural analogs).

- Molecular Weight : ~395.25 g/mol.

Condensation reactions between substituted aldehydes and amines to form the quinazolinone core.

Acetylation or amide coupling to introduce the acetamide side chain.

Halogenation steps (e.g., bromination or fluorination) are likely employed to modify the aryl substituents .

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Halogen vs. Chloro derivatives (e.g., –20) exhibit similar electronic effects but may differ in steric bulk and metabolic stability.

Tetrahydroquinazolinone vs. Quinazolinone: The partially saturated tetrahydroquinazolinone core in the target compound may improve solubility compared to fully aromatic quinazolinones (e.g., ) but reduce π-π stacking interactions in biological targets.

Biological Activity Trends :

- Anticancer : Methoxy-substituted analogs (e.g., 11n) show activity linked to styryl group conjugation, suggesting that the target compound’s bromo/fluoro substituents might alter potency or selectivity .

- Antitubercular : Chloro/methyl-substituted derivatives (e.g., ) inhibit InhA, but halogen size (Br vs. Cl) could modulate target binding .

Physicochemical and Pharmacokinetic Properties

logP and Solubility :

- The target compound’s estimated logP (~2.5) is comparable to analogs like N-(3-chloro-4-methylphenyl)-... (logD = 2.38) , indicating moderate lipophilicity suitable for cellular uptake.

- Polar Surface Area (PSA) : Analogous compounds (e.g., ) have PSA values ~63–64 Ų, suggesting moderate blood-brain barrier permeability .

Metabolic Stability :

- Fluorine’s resistance to oxidative metabolism may enhance the target compound’s half-life compared to chloro or methoxy derivatives.

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C25H21BrFN3O2S2

- Molecular Weight : 558.49 g/mol

- CAS Number : 665016-18-2

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- A series of new compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, showing moderate to good antimicrobial efficacy .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.3 |

| MCF-7 | 12.7 |

These results suggest a promising potential for further development as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacterial cells.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various quinazoline derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study utilized a disk diffusion method to assess the antibacterial activity .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of the compound on breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Q & A

Basic Question

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) for the bromo-fluorophenyl group and acetamide carbonyl carbons (δ 165–170 ppm). The tetrahydroquinazolinone ring protons (e.g., methylene groups) typically appear at δ 2.5–3.5 ppm .

- EI-MS : Molecular ion peaks (e.g., m/z 460–493 [M+]) should align with calculated molecular weights (±0.1% error).

- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/O values confirm purity .

What role do bromo and fluoro substituents play in modulating biological activity?

Advanced Question

Halogen substituents enhance lipophilicity and influence binding to hydrophobic pockets in target proteins. Bromine increases molecular weight and van der Waals interactions, while fluorine improves metabolic stability via C-F bond resistance to oxidative degradation. Comparative SAR studies of chloro-, bromo-, and fluoro-substituted analogs suggest that bromine at the 4-position enhances anti-inflammatory activity, as seen in quinazolinone derivatives with IC50 values comparable to Diclofenac . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like COX-2 .

How can X-ray crystallography resolve ambiguities in molecular conformation?

Advanced Question

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, in N-(4-bromophenyl) derivatives, the dihedral angle between the quinazolinone and phenyl rings (e.g., 85.2°) reveals steric effects from substituents. Data collection at 298 K with SHELXL refinement (R factor <0.04) ensures accuracy . Crystallization conditions (e.g., slow evaporation in DMSO/water) must be optimized to avoid twinning or disorder .

What computational approaches predict electronic properties and reactivity?

Advanced Question

- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ≈5–6 eV), indicating charge-transfer potential. MESP maps highlight electrophilic regions (e.g., carbonyl groups) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability in biological membranes or protein binding pockets over 100 ns trajectories.

How are structure-activity relationships (SAR) analyzed for quinazolinone-acetamide derivatives?

Advanced Question

- Pharmacophore Mapping : Identify critical moieties (e.g., tetrahydroquinazolinone core, halogenated phenyl) using tools like Schrödinger’s Phase.

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) with IC50 dose-response curves. Compare substituent effects: e.g., bromo derivatives show 2–3× higher cytotoxicity than methoxy analogs .

- Enzyme Inhibition : Measure inhibition constants (Ki) for kinases or proteases via fluorescence polarization or SPR.

What safety precautions are required during synthesis and handling?

Basic Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DMF) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for halogenated acetamides (e.g., LD50 >2000 mg/kg in rats) .

How can reaction byproducts be identified and minimized?

Advanced Question

- LC-MS/MS : Monitor intermediates and byproducts (e.g., unreacted aldehydes) with reverse-phase C18 columns.

- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to isolate impurities.

- Kinetic Studies : Vary temperature (60–100°C) and catalyst (e.g., p-TsOH) to suppress side reactions like over-alkylation .

What analytical techniques quantify purity and stability in storage?

Basic Question

- HPLC : Employ PDA detectors (λ = 254 nm) with >95% purity thresholds.

- TGA/DSC : Assess thermal stability (decomposition >200°C) and hygroscopicity.

- Long-Term Storage : Store at −20°C in amber vials under argon to prevent photodegradation .

How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Advanced Question

- ADME assays :

- Caco-2 Permeability : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s).

- Microsomal Stability : Incubate with liver microsomes (t1/2 >30 min indicates CYP450 resistance).

- Plasma Protein Binding : Use equilibrium dialysis (>90% binding suggests limited free diffusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.